Cas no 1219805-63-6 (1-Bromoundecane-11,11,11-d3)

1-Bromoundecane-11,11,11-d3 化学的及び物理的性質
名前と識別子
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- 1-Bromoundecane-11,11,11-d3
- 1-BroMoundecane--d3
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- インチ: 1S/C11H23Br/c1-2-3-4-5-6-7-8-9-10-11-12/h2-11H2,1H3
- InChIKey: IKPSIIAXIDAQLG-UHFFFAOYSA-N
- ほほえんだ: C(CCCCBr)CCCCCC([H])([H])[H]
1-Bromoundecane-11,11,11-d3 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B688439-25mg |
1-Bromoundecane-11,11,11-d3 |
1219805-63-6 | 25mg |
$ 167.00 | 2023-04-18 | ||
1PlusChem | 1P009Y5U-100mg |
1-BroMoundecane--d3 |
1219805-63-6 | 100mg |
$462.00 | 2025-02-25 | ||
1PlusChem | 1P009Y5U-250mg |
1-BroMoundecane--d3 |
1219805-63-6 | 250mg |
$786.00 | 2025-03-12 | ||
A2B Chem LLC | AE63378-100mg |
1-BroMoundecane--d3 |
1219805-63-6 | 100mg |
$462.00 | 2024-04-20 | ||
TRC | B688439-5mg |
1-Bromoundecane-11,11,11-d3 |
1219805-63-6 | 5mg |
$ 81.00 | 2023-09-08 | ||
TRC | B688439-2.5mg |
1-Bromoundecane-11,11,11-d3 |
1219805-63-6 | 2.5mg |
$ 64.00 | 2023-09-08 | ||
A2B Chem LLC | AE63378-250mg |
1-BroMoundecane--d3 |
1219805-63-6 | 250mg |
$756.00 | 2024-04-20 |
1-Bromoundecane-11,11,11-d3 関連文献
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
1-Bromoundecane-11,11,11-d3に関する追加情報
Research Briefing on 1-Bromoundecane-11,11,11-d3 (CAS: 1219805-63-6) in Chemical Biology and Pharmaceutical Applications
1-Bromoundecane-11,11,11-d3 (CAS: 1219805-63-6) is a deuterated alkyl bromide compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This deuterated analog of 1-bromoundecane offers unique advantages in metabolic studies, drug development, and isotopic labeling applications due to its enhanced stability and reduced metabolic degradation compared to its non-deuterated counterpart. Recent studies have explored its utility as a versatile building block in organic synthesis and as a probe in mechanistic investigations of enzyme-catalyzed reactions.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's application in the synthesis of deuterated lipid analogs for studying membrane dynamics. Researchers utilized 1-Bromoundecane-11,11,11-d3 as a key intermediate in creating deuterium-labeled phospholipids, enabling precise tracking of lipid metabolism in cell membranes through mass spectrometry imaging. The deuterium labeling at the terminal methyl group provided exceptional metabolic stability while maintaining the compound's biological activity, making it particularly valuable for long-term metabolic tracing experiments.
In pharmaceutical development, 1-Bromoundecane-11,11,11-d3 has shown promise in the creation of deuterated drug candidates. A recent patent application (WO2023/154672) describes its use in synthesizing deuterated analogs of alkyl chain-containing pharmaceuticals, where the deuterium substitution at the 11-position significantly improves metabolic stability without altering pharmacological activity. This approach has been particularly valuable in extending the half-life of lipophilic drugs while minimizing potential toxicity concerns associated with structural modifications.
Analytical chemistry applications have also benefited from this compound's unique properties. A 2024 study in Analytical Chemistry reported its use as an internal standard for quantitative mass spectrometry analysis of long-chain alkyl compounds in biological matrices. The deuterium labeling provided excellent isotopic separation while maintaining nearly identical chromatographic behavior to the non-deuterated analytes, addressing a critical need for accurate quantification in complex biological samples.
The synthesis and purification of 1-Bromoundecane-11,11,11-d3 have seen recent advancements as well. A 2023 publication in Organic Process Research & Development described an improved synthetic route using deuterium gas and specialized catalysts to achieve higher isotopic purity (>99.5% deuterium incorporation) at reduced production costs. This development has made the compound more accessible for research applications and scaled-up pharmaceutical production.
Looking forward, researchers anticipate expanded applications of 1-Bromoundecane-11,11,11-d3 in targeted drug delivery systems, particularly in the development of deuterated lipid nanoparticles for mRNA delivery. Preliminary studies suggest that deuterium incorporation at the terminal position of lipid chains may enhance the stability of lipid-based delivery systems while maintaining their fusogenic properties, potentially leading to improved therapeutic outcomes for nucleic acid-based medicines.
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